

CAS number and molecular weight of tert-Butyl but-3-yn-2-ylcarbamate

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Compound of Interest

Compound Name: *tert-Butyl but-3-yn-2-ylcarbamate*

Cat. No.: B125517

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Technical Guide: tert-Butyl but-3-yn-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, a specific, detailed experimental protocol for the synthesis of **tert-Butyl but-3-yn-2-ylcarbamate** and information regarding its biological activity or associated signaling pathways are not publicly available. The following guide provides general information based on available data for this compound and related chemical structures.

Core Data Presentation

tert-Butyl but-3-yn-2-ylcarbamate is a chiral organic compound containing a carbamate functional group and a terminal alkyne. It exists as two enantiomers, (S) and (R).

Property	(S)-tert-Butyl but-3-yn-2-ylcarbamate	(R)-tert-Butyl but-3-yn-2-ylcarbamate
CAS Number	118080-79-8	118080-82-3
Molecular Formula	C ₉ H ₁₅ NO ₂	C ₉ H ₁₅ NO ₂
Molecular Weight	169.22 g/mol	169.22 g/mol
Canonical SMILES	C#C--INVALID-LINK-- NC(=O)OC(C)(C)C	C#C--INVALID-LINK-- NC(=O)OC(C)(C)C
Physical Description	Solid	Not specified
Purity	Typically ≥97% (commercial sources)	Typically ≥97% (commercial sources)
Storage Conditions	2-8°C, Sealed in dry conditions	2-8°C, Sealed in dry conditions

General Experimental Protocols: Synthesis of Chiral Propargylamines

While a specific protocol for **tert-butyl but-3-yn-2-ylcarbamate** is not available, the synthesis of chiral propargylamines is a well-established area of organic chemistry. A common and effective method is the asymmetric A³ coupling (Aldehyde-Alkyne-Amine) reaction. This multicomponent reaction offers a convergent and atom-economical route to these valuable building blocks.

Representative Asymmetric A³ Coupling Reaction:

This protocol describes a general procedure for the synthesis of a chiral N-Boc protected propargylamine, which could be adapted for the synthesis of the target compound.

Materials:

- An appropriate aldehyde (e.g., acetaldehyde for the target molecule)
- A terminal alkyne (e.g., acetylene or a protected equivalent)

- tert-Butyl carbamate
- A chiral copper catalyst system (e.g., Cu(I) salt and a chiral ligand)
- An appropriate solvent (e.g., toluene, THF, or dichloromethane)
- Inert atmosphere (e.g., nitrogen or argon)

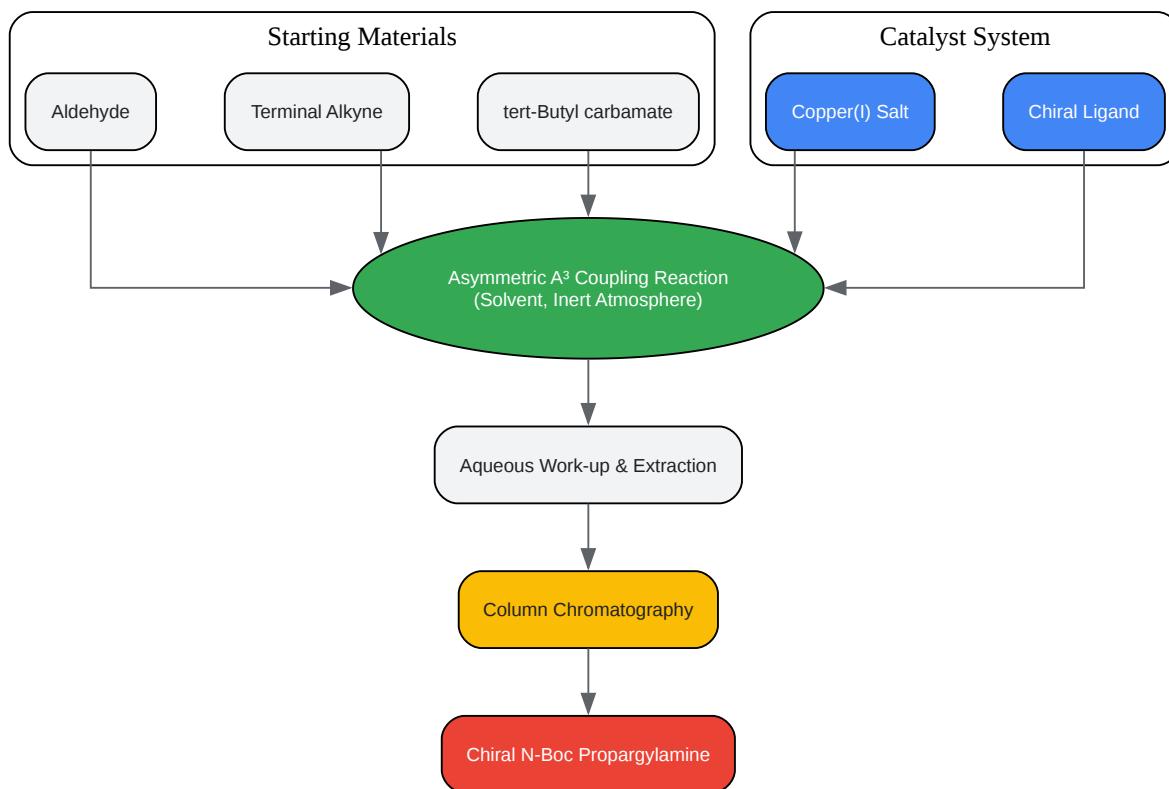
Procedure:

- Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the copper(I) salt (e.g., Cul, CuBr, or CuOTf) and the chiral ligand (e.g., a BINAP or PyBox derivative) are dissolved in the chosen anhydrous solvent. The mixture is stirred at room temperature for a specified time to allow for complex formation.
- Reaction Assembly: To the catalyst solution, tert-butyl carbamate and the aldehyde are added sequentially. The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or -20 °C).
- Alkyne Addition: The terminal alkyne is then introduced to the reaction mixture. This may involve bubbling acetylene gas through the solution or adding a solution of a protected alkyne.
- Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
- Work-up: Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral N-Boc protected propargylamine.

Note: The choice of catalyst, ligand, solvent, and temperature are crucial for achieving high yield and enantioselectivity and would require optimization for the specific synthesis of **tert-butyl but-3-yn-2-ylcarbamate**.

Mandatory Visualization

Since no specific signaling pathway involving **tert-butyl but-3-yn-2-ylcarbamate** has been identified, a logical workflow for the generalized synthesis of a chiral N-Boc propargylamine is presented below.



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Caption: Generalized workflow for the synthesis of a chiral N-Boc propargylamine.

Applications in Drug Discovery and Medicinal Chemistry

The propargylamine motif is a valuable pharmacophore in medicinal chemistry.[\[1\]](#)[\[2\]](#) It is present in several marketed drugs, particularly those targeting monoamine oxidase (MAO) for the treatment of neurodegenerative diseases.[\[2\]](#) The alkyne group can act as a reactive handle for covalent modification of enzyme active sites or for "click" chemistry applications in bioconjugation.

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis and medicinal chemistry due to its stability under a variety of conditions and its facile removal under acidic conditions. In the context of drug design, the carbamate group can serve as a bioisostere for amide or ester functionalities and can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

Given its structural features, **tert-butyl but-3-yn-2-ylcarbamate** could potentially serve as a building block in the synthesis of more complex molecules for various therapeutic targets. However, without specific biological data, its utility remains speculative.

In summary, while the fundamental chemical properties of **tert-butyl but-3-yn-2-ylcarbamate** are known, its specific synthesis and biological functions have not been reported in the available scientific literature. Further research would be required to elucidate its synthetic accessibility and potential applications in drug discovery and development.

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References

- 1. tandfonline.com [tandfonline.com]
- 2. Propargylamine Moiety: A Promising Scaffold in Drug Design [\[wisdomlib.org\]](https://wisdomlib.org)
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